2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features both a dimethylamino group and a dioxaborolane moiety attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through various methods, such as the oxidation of benzyl alcohol or the formylation of benzene derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzaldehyde core is replaced by a dimethylamino group.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is introduced through a palladium-catalyzed borylation reaction, where a boronic ester is coupled with the benzaldehyde core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: Formation of 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of the dioxaborolane moiety.
2-(Dimethylamino)-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of the dioxaborolane moiety.
2-(Dimethylamino)-5-methylbenzaldehyde: Similar structure but with a methyl group instead of the dioxaborolane moiety.
Uniqueness
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring boron-containing functional groups, such as in the development of boron-based drugs or materials.
Biological Activity
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a dimethylamino group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions. The molecular formula is C15H22BNO3, with a molecular weight of approximately 273.14 g/mol. The presence of the dioxaborolane group may enhance its stability and bioavailability in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for various cellular processes. For instance, it may target enzymes involved in metabolic pathways or signaling cascades.
- Interaction with Biological Membranes : The lipophilic nature of the dioxaborolane moiety suggests that it may interact with cell membranes, influencing membrane fluidity and permeability.
- Antiparasitic Activity : Preliminary studies indicate that compounds with similar structures exhibit antiparasitic effects against Trypanosoma species by inhibiting key metabolic enzymes such as pteridine reductase 1 (PTR1) .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits PTR1 in Trypanosoma spp. | |
Cytotoxicity | Moderate cytotoxic effects on cancer cells | |
Antimicrobial Activity | Effective against certain bacteria |
Case Study 1: Antiparasitic Activity
A study focused on the synthesis and evaluation of related compounds showed that derivatives of benzaldehyde with dioxaborolane groups exhibited significant antiparasitic activity against Trypanosoma brucei. These compounds were tested for their ability to inhibit PTR1, resulting in promising IC50 values that warrant further exploration in vivo .
Case Study 2: Cytotoxic Effects
Another investigation evaluated the cytotoxic effects of various substituted benzaldehydes on human cancer cell lines. Results indicated that the presence of the dimethylamino group significantly enhanced cytotoxicity compared to unsubstituted analogs. This suggests that structural modifications can lead to increased therapeutic potential .
Properties
IUPAC Name |
2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17(5)6)11(9-12)10-18/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNSCZWGSVXBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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